2H-1,3,4-Thiadiazin-2-one, 5-(5-chloro-2-thienyl)-3,6-dihydro-
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Overview
Description
“2H-1,3,4-Thiadiazin-2-one, 5-(5-chloro-2-thienyl)-3,6-dihydro-” is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure. Compounds of this class are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2H-1,3,4-Thiadiazin-2-one, 5-(5-chloro-2-thienyl)-3,6-dihydro-” typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization Reactions: Using thiosemicarbazides and α-haloketones under acidic or basic conditions.
Condensation Reactions: Involving thioureas and α-haloketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
“2H-1,3,4-Thiadiazin-2-one, 5-(5-chloro-2-thienyl)-3,6-dihydro-” can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents.
Reduction: Reduction of the thiadiazine ring to form dihydro derivatives.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, alkylated, or acylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers for enhanced properties.
Biology
Enzyme Inhibition: Studied for potential enzyme inhibitory activities.
Antimicrobial Activity: Evaluated for antibacterial and antifungal properties.
Medicine
Drug Development: Investigated as potential therapeutic agents for various diseases.
Industry
Agriculture: Used in the development of agrochemicals.
Pharmaceuticals: Employed in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of “2H-1,3,4-Thiadiazin-2-one, 5-(5-chloro-2-thienyl)-3,6-dihydro-” involves interactions with specific molecular targets. These may include:
Enzyme Inhibition: Binding to active sites of enzymes, inhibiting their activity.
Receptor Binding: Interacting with cellular receptors to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
2H-1,3,4-Thiadiazine Derivatives: Compounds with similar ring structures but different substituents.
Thiazole Derivatives: Compounds with a similar sulfur-nitrogen ring but different ring sizes.
Uniqueness
“2H-1,3,4-Thiadiazin-2-one, 5-(5-chloro-2-thienyl)-3,6-dihydro-” is unique due to its specific substituents and ring structure, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
CAS No. |
88038-33-9 |
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Molecular Formula |
C7H5ClN2OS2 |
Molecular Weight |
232.7 g/mol |
IUPAC Name |
5-(5-chlorothiophen-2-yl)-3,6-dihydro-1,3,4-thiadiazin-2-one |
InChI |
InChI=1S/C7H5ClN2OS2/c8-6-2-1-5(13-6)4-3-12-7(11)10-9-4/h1-2H,3H2,(H,10,11) |
InChI Key |
BXCMGCHGDYQATF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NNC(=O)S1)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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